

# Unveiling Sulfo-Cy7.5 Dicarboxylic Acid: A Technical Guide for Advanced Research

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## Compound of Interest

Compound Name: Sulfo-Cy7.5 dicarboxylic acid

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A Comprehensive Overview of the Structure, Properties, and Applications of a Key Near-Infrared Fluorophore in Biomedical Research and Drug Development.

**Sulfo-Cy7.5 dicarboxylic acid** is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a critical tool for researchers in molecular biology, in vivo imaging, and drug development. Its unique structural features, including two carboxylic acid groups for bioconjugation and four sulfonate groups for enhanced aqueous solubility, make it an ideal candidate for labeling a wide range of biomolecules. This guide provides an in-depth analysis of its core structure, physicochemical properties, and detailed protocols for its application in advanced research settings.

## Core Structure and Physicochemical Properties

**Sulfo-Cy7.5 dicarboxylic acid** is a derivative of the cyanine dye Cy7.5.<sup>[1]</sup> The core structure consists of two indolenine rings linked by a polymethine chain. The presence of two carboxylic acid functional groups allows for its covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides through amide bond formation.<sup>[2][3][4]</sup> A key feature of this molecule is the incorporation of sulfonate ( $\text{SO}_3^-$ ) groups, which significantly increases its hydrophilicity, making it highly soluble in aqueous buffers and ideal for biological applications.

<sup>[1][5]</sup>

The IUPAC name for a representative structure is potassium 3-(5-carboxypentyl)-2-((E)-2-((E)-3-((E)-2-(3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfonato-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-6,8-disulfonate.[3]

## Physicochemical and Spectral Data

The following tables summarize the key quantitative data for **Sulfo-Cy7.5 dicarboxylic acid**, providing a clear reference for experimental design.

Property	Value	Reference
Molecular Formula	C <sub>50</sub> H <sub>53</sub> N <sub>2</sub> K <sub>3</sub> O <sub>16</sub> S <sub>4</sub>	[2][3]
Molecular Weight	~1183.51 g/mol	[2][3]
Appearance	Dark green solid	[2][5]
Purity	≥95% (by <sup>1</sup> H NMR and HPLC-MS)	[2][5]
Solubility	Good in water, DMF, and DMSO	[2][5]

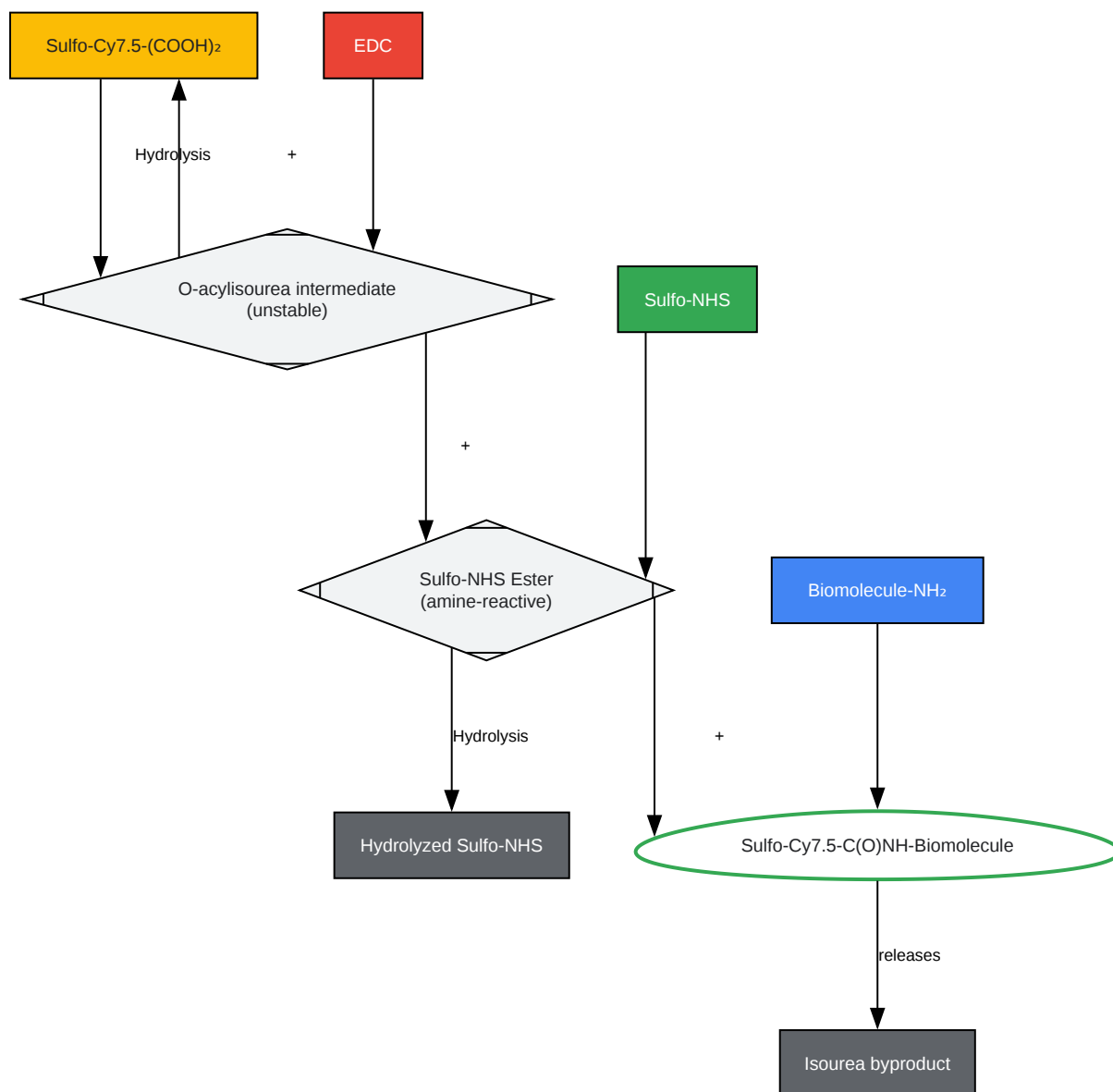
Spectral Property	Value	Reference
Excitation Maximum (λ <sub>abs</sub> )	~778 nm	[2]
Emission Maximum (λ <sub>em</sub> )	~797 nm	[2]
Extinction Coefficient (ε)	~222,000 M <sup>-1</sup> cm <sup>-1</sup>	[2]
Correction Factor (CF <sub>260</sub> )	0.09	[2]
Correction Factor (CF <sub>280</sub> )	0.09	[2]

## Bioconjugation: Mechanism and Experimental Protocols

The primary application of **Sulfo-Cy7.5 dicarboxylic acid** is the fluorescent labeling of biomolecules. The two carboxylic acid groups serve as handles for covalent attachment to primary amines (e.g., the  $\epsilon$ -amino group of lysine residues in proteins). This is typically achieved through a two-step carbodiimide-mediated coupling reaction involving an activator like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a stabilizer such as N-hydroxysulfosuccinimide (Sulfo-NHS).

## Signaling Pathway: Amide Bond Formation

The following diagram illustrates the chemical pathway for the conjugation of **Sulfo-Cy7.5 dicarboxylic acid** to a biomolecule containing a primary amine.



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Carbodiimide-mediated conjugation of **Sulfo-Cy7.5 dicarboxylic acid**.

## Detailed Experimental Protocol: Protein Labeling

This protocol provides a general framework for the covalent labeling of a protein with **Sulfo-Cy7.5 dicarboxylic acid** using EDC and Sulfo-NHS chemistry. Optimization may be required for specific proteins and applications.

Materials:

- **Sulfo-Cy7.5 dicarboxylic acid**
- Protein to be labeled (in an amine-free buffer, e.g., PBS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., desalting column with appropriate molecular weight cutoff)

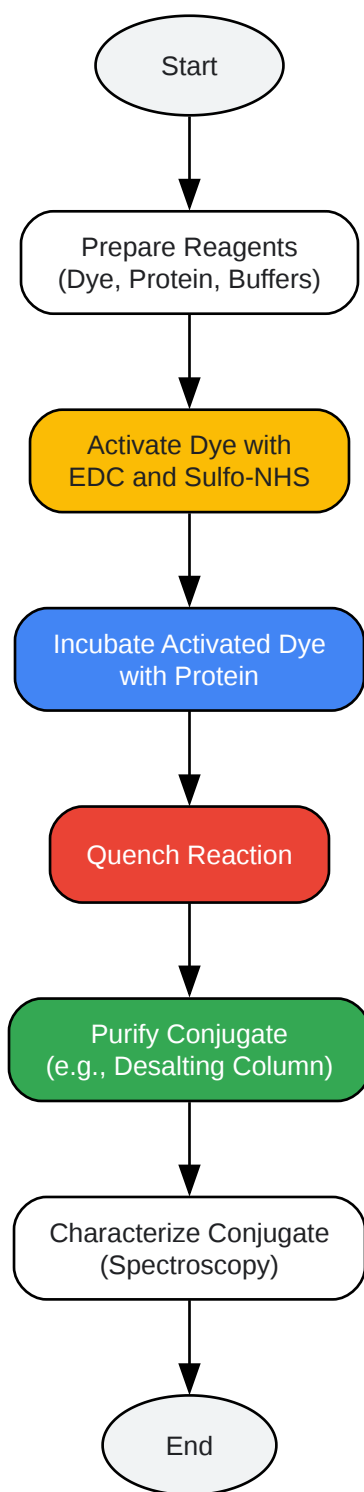
Procedure:

- Reagent Preparation:
  - Dissolve the protein in the Activation Buffer at a concentration of 1-5 mg/mL.
  - Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water.
  - Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.
- Activation of **Sulfo-Cy7.5 Dicarboxylic Acid**:
  - Dissolve **Sulfo-Cy7.5 dicarboxylic acid** in DMSO or water to a stock concentration of 10 mM.
  - In a microcentrifuge tube, combine the dye with EDC and Sulfo-NHS. A molar ratio of 1:10:25 (Dye:EDC:Sulfo-NHS) is a good starting point.

- Incubate the activation mixture for 15-30 minutes at room temperature.
- Conjugation to the Protein:
  - Add the activated dye solution to the protein solution. The molar ratio of dye to protein can be varied to achieve the desired degree of labeling (a 5-20 fold molar excess of dye is common).
  - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
  - Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
- Purification of the Conjugate:
  - Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
  - Collect the fractions containing the labeled protein. The conjugate can be identified by its color and by measuring absorbance at 280 nm (for the protein) and ~778 nm (for the dye).

## Experimental Workflow Diagram

The following diagram outlines the key steps in the bioconjugation process.



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Workflow for protein labeling with **Sulfo-Cy7.5 dicarboxylic acid**.

## Applications in Research and Drug Development

The near-infrared emission of Sulfo-Cy7.5 conjugates makes them particularly valuable for in vivo imaging studies, as light in this region of the spectrum can penetrate tissues more deeply with reduced background autofluorescence. Common applications include:

- In Vivo Imaging: Tracking the biodistribution of labeled antibodies, peptides, or nanoparticles in animal models.
- Fluorescence Microscopy: High-resolution imaging of cellular targets.
- Flow Cytometry: Cell sorting and analysis based on the fluorescence of labeled antibodies.
- Molecular Probes: Development of targeted probes for detecting specific biological markers.

## Conclusion

**Sulfo-Cy7.5 dicarboxylic acid** is a versatile and powerful tool for researchers and drug development professionals. Its robust chemical properties, high water solubility, and strong near-infrared fluorescence provide a reliable platform for the sensitive and specific labeling of biomolecules. The detailed understanding of its structure and the application of established bioconjugation protocols will enable its effective use in a wide array of advanced research applications.

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